COX-1 Inhibitory Potency of MPA 290 Compared to Mofezolac and Selected Mofezolac-Derived Analogs
MPA 290 inhibits ovine COX-1 with an IC50 of 950 nM [1]. This represents a 120-fold reduction in potency relative to the parent compound mofezolac (COX-1 IC50 = 7.9 nM) and a 13.6-fold reduction compared to MPA195 (COX-1 IC50 = 70 nM), both tested in the identical ovine COX-1/COX-2 catalytic activity assay [1]. The moderate potency of MPA 290 is consistent with its chromone scaffold, which presents a structurally distinct pharmacophore from the 3,4-diaryl-isoxazole core that underpins mofezolac's exceptional potency [1].
| Evidence Dimension | COX-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 950 nM (MPA 290, chromone scaffold) |
| Comparator Or Baseline | Mofezolac: 7.9 nM; MPA195: 70 nM (both isoxazole scaffold); MPA230: 700 nM; MPA362: 800 nM |
| Quantified Difference | 120-fold less potent than mofezolac; 13.6-fold less potent than MPA195; 1.4-fold less potent than MPA230; 1.2-fold less potent than MPA362 |
| Conditions | Inhibition of ovine COX-1 and COX-2 catalytic activity assessed by colorimetric peroxidase assay using arachidonic acid as substrate. |
Why This Matters
The substantially different potency level of MPA 290 relative to mofezolac and MPA195 provides a useful pharmacological tool for SAR studies probing the contribution of the core scaffold to COX-1 inhibition and for experiments requiring a moderate-affinity COX-1 ligand rather than a high-potency inhibitor.
- [1] BindingDB PrimarySearch_ki. Enzyme inhibition data for US12011433 compounds including mofezolac, MPA195, MPA230, MPA362, and MPA 290. View Source
